molecular formula C11H12N2O2 B1417304 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol CAS No. 1152531-66-2

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol

Cat. No.: B1417304
CAS No.: 1152531-66-2
M. Wt: 204.22 g/mol
InChI Key: SSMIWDNWERIOBC-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol is a chemical compound of interest in scientific research, particularly within medicinal chemistry. Pyrazole derivatives are recognized for their diverse biological activities and are common structural motifs in drug discovery . This compound features a phenolic hydroxyl group and a methylated pyrazole ring, a combination that may contribute to potential antioxidant properties, as seen in related molecular structures . Researchers are investigating its utility as a key building block for the synthesis of more complex molecules. Its potential mechanisms of action and specific biological targets are areas of active investigation. As with all compounds of this nature, this compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-7-9(6-12-13)8-15-11-4-2-10(14)3-5-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMIWDNWERIOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediate

Step 1: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methyl bromide
(1-Methyl-1H-pyrazol-4-yl)methanol is treated with 33% HBr in glacial acetic acid under reflux for 5 hours, yielding the bromide derivative in 60% yield.

Step 2: Etherification with 4-Hydroxyphenol
The bromide intermediate reacts with 4-hydroxyphenol in the presence of a base (e.g., K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 40–60°C.

Reagent Conditions Yield Reference
HBr (33% in AcOH) Reflux, 5h 60%
K₂CO₃, THF/DMF 40–60°C, 45 min–3h N/A

Direct Alkylation Using Propargyl Bromide Analogues

A modified Williamson ether synthesis employs (1-methyl-1H-pyrazol-4-yl)methanol and 4-hydroxyphenol with propargyl bromide under basic conditions. This method avoids intermediate isolation but requires careful pH control.

Reagent Conditions Yield Reference
Propargyl bromide, K₂CO₃ RT, 12h 72%*

*Yield estimated from analogous reactions in cited literature.

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates.
  • K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize phenol oxidation.

Purification Techniques

  • Crude products are often purified via flash chromatography (silica gel, 0–10% methanol in dichloromethane) or recrystallization (ethyl acetate/ethanol).
  • Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity for pharmacological applications.

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆): Peaks at δ 9.17 (s, OH), 7.59–7.52 (pyrazole-H), 6.85–6.78 (phenol-H), 4.76 (s, OCH₂).
  • ESI-MS : [M+H]⁺ peak observed at m/z 235.1 (calculated: 235.1).

Comparative Analysis of Methods

Method Advantages Limitations
Halogenation-Alkylation High intermediate purity Multi-step, lower overall yield
Direct Alkylation One-pot synthesis Requires stringent pH control

Applications and Derivatives

The compound serves as a precursor for antioxidant and antimicrobial agents , with modifications explored in triazole and pyrazole hybrids. Its ether linkage is critical for binding to biological targets, as demonstrated in molecular docking studies.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents/Modifications Physical State Key Applications/Properties Reference
4-[(1-Methyl-1H-pyrazol-4-yl)methoxy]phenol C₁₂H₁₂N₂O₂ Phenol + methoxy-pyrazole Discontinued Synthetic intermediate
2-{4-[(1-Methyl-1H-pyrazol-4-yl)methoxy]phenyl}acetonitrile C₁₃H₁₃N₃O Acetonitrile substituent on phenyl ring N/A Potential nitrile-based reactivity
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O Phenyl at pyrazole C3; hydroxymethyl at C4 Powder Alcohol functionality for H-bonding
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol C₁₂H₁₄N₂O 2-Phenylethyl group at N1; hydroxymethyl at C4 Liquid Flexible side chain for solubility
5-Methoxy-3-methyl-4-(1-methylethyl)-1-phenyl-1H-pyrazole C₁₅H₁₈N₂O Methoxy at C5; isopropyl at C4 N/A Steric hindrance effects
Key Observations:
  • Substituent Position: The position of substituents on the pyrazole ring (e.g., methyl at N1 vs. phenyl at C3 in ) significantly impacts molecular interactions.
  • Physical State: The liquid state of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol () vs. the powdered form of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol () highlights how alkyl vs. aryl substituents influence melting points and phase behavior.

Biological Activity

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that allows it to interact with various biological targets, potentially modulating cellular processes related to inflammation, cancer, and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, with a molecular weight of approximately 204.23 g/mol. The compound consists of a phenolic moiety linked to a methoxy group and a pyrazole ring. The presence of the phenolic group enables hydrogen bonding with proteins, while the pyrazole can engage in π-π interactions and coordinate with metal ions, enhancing its biological activity.

The primary mechanism of action involves the interaction of the compound with specific molecular targets:

  • Hydrogen Bonding : The phenolic hydroxyl group forms hydrogen bonds with amino acid residues in target proteins.
  • π-π Interactions : The pyrazole ring can participate in π-π stacking interactions with aromatic residues.
  • Metal Coordination : The compound may coordinate with metal ions, influencing enzyme activity and receptor functions.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies demonstrated that derivatives of this compound displayed higher anti-inflammatory activity than standard medications like diclofenac sodium .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptotic cell death in various cancer cell lines by activating caspase pathways. For instance, treatment with this compound reduced the expression of key survival proteins like STAT3 and inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), leading to decreased cell proliferation in ovarian cancer models .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers treated human fibroblast-like synoviocytes with the compound. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) and an increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects against breast cancer cells (MCF-7). The compound was found to significantly inhibit cell growth at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, characterized by mitochondrial membrane potential loss and increased reactive oxygen species (ROS) production .

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/ModelsKey Findings
Anti-inflammatoryHuman fibroblast-like synoviocytesReduced IL-6 and TNF-alpha levels; increased antioxidant activity
AnticancerMCF-7 breast cancer cellsInduced apoptosis; inhibited cell growth at 10–50 µM
Apoptosis InductionOvarian cancer cells (PA-1)Increased cleaved caspases; decreased STAT3 activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol in laboratory settings?

  • Methodological Answer : A common approach involves refluxing substituted pyrazole precursors with phenolic derivatives in a mixture of absolute ethanol and glacial acetic acid (e.g., 50 mL ethanol + 15 mL acetic acid for 7 hours). Post-reaction purification via dry silica gel column chromatography and recrystallization (e.g., using ethanol) is critical to isolate the product . For analogous pyrazole derivatives, Mannich reactions with diazacrown ethers under controlled pH and temperature have also been employed .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% threshold recommended).
  • FTIR : Confirm functional groups (e.g., hydroxyl, methoxy, pyrazole rings) via characteristic absorption bands.
  • Single-crystal X-ray diffraction : Resolve dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl rings) and hydrogen-bonding networks (e.g., O–H···N interactions) to validate stereochemistry .
  • NMR : Assign proton environments (e.g., methyl groups on pyrazole, methoxy protons) .

Q. What are the known stability considerations for this compound under various storage conditions?

  • Methodological Answer : While specific stability data for this compound are unavailable, pyrazole derivatives are generally stable under inert atmospheres (N₂/Ar) at low temperatures (–20°C). Avoid exposure to moisture, strong acids/bases, and UV light. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring to assess degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay conditions or impurities. Standardize protocols:

  • Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Validate purity via LC-MS before testing.
  • Compare results with structurally similar analogs (e.g., 4-methoxyphenyl-substituted pyrazoles) to isolate substituent effects .

Q. How can computational methods complement experimental data in predicting reactivity and interactions?

  • Methodological Answer :

  • Docking simulations : Map the compound’s binding affinity to target proteins (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock Vina. Utilize crystallographic data (e.g., dihedral angles from X-ray structures) to refine docking poses .
  • Molecular dynamics (MD) : Simulate stability in biological membranes (e.g., lipid bilayers) to predict bioavailability.
  • DFT calculations : Analyze electron density distributions to identify reactive sites (e.g., methoxy group’s susceptibility to demethylation) .

Q. What methodological approaches are recommended for elucidating crystal structure and intermolecular interactions?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Optimize crystal growth via slow evaporation (e.g., ethanol/water mixtures). Refine hydrogen atom positions using difference Fourier synthesis and riding models (C–H = 0.95–0.98 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π–π stacking, H-bonding) to explain packing stability.
  • Thermogravimetric analysis (TGA) : Correlate thermal decomposition events (e.g., loss of solvent molecules) with structural motifs .

Q. How to design experiments to assess acute toxicity given limited toxicological data?

  • Methodological Answer :

  • In vitro models : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity.
  • In vivo models : Conduct OECD Guideline 423 acute oral toxicity studies in rodents (dose range: 5–2000 mg/kg). Monitor weight, organ histopathology, and serum biomarkers (ALT, AST).
  • QSAR modeling : Predict toxicity endpoints (e.g., LD50) using structural descriptors (e.g., logP, H-bond donors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol
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4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol

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